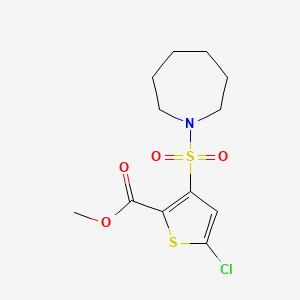
Methyl 3-(azepan-1-ylsulfonyl)-5-chlorothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a sulfonyl azepane group, a chlorine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the ester group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfonylated products, alcohols.
Substitution: Amino-substituted thiophenes, thiol-substituted thiophenes.
Scientific Research Applications
Methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl azepane group and the chlorine atom can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-pyrrolidinylsulfonyl)-5-chloro-2-thiophenecarboxylate
- Methyl 3-(1-piperidinylsulfonyl)-5-chloro-2-thiophenecarboxylate
- Methyl 3-(1-morpholinylsulfonyl)-5-chloro-2-thiophenecarboxylate
Uniqueness
Methyl 3-(1-azepanylsulfonyl)-5-chloro-2-thiophenecarboxylate is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C12H16ClNO4S2 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
methyl 3-(azepan-1-ylsulfonyl)-5-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C12H16ClNO4S2/c1-18-12(15)11-9(8-10(13)19-11)20(16,17)14-6-4-2-3-5-7-14/h8H,2-7H2,1H3 |
InChI Key |
IIWAMPOWJCXGNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















